tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in chemical synthesis studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate typically involves the esterification of 3,4,5-trimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate involves its interaction with various molecular targets and pathways. As a pyrrole derivative, it can participate in electron-rich aromatic interactions, making it a useful scaffold in the design of molecules that interact with enzymes, receptors, or other biological targets. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate: This compound has a similar structure but with an acetyl group at the 4-position, which can alter its reactivity and applications.
tert-Butyl 3,4,5-dimethylpyrrole-2-carboxylate: A closely related compound with slight variations in the substitution pattern on the pyrrole ring.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features additional functional groups that can provide different chemical properties and applications.
Uniqueness: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-7-8(2)10(13-9(7)3)11(14)15-12(4,5)6/h13H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUCLUDOOSRGFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342875 |
Source
|
Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50634-31-6 |
Source
|
Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.